molecular formula C10H16O4 B13499776 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid

3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid

Cat. No.: B13499776
M. Wt: 200.23 g/mol
InChI Key: REGPRPLHLAASKH-UHFFFAOYSA-N
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Description

3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid is an organic compound with the molecular formula C10H16O4 . It is characterized by the presence of a carboxylic acid group, an ether linkage, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid typically involves the reaction of pent-4-yn-1-ol with ethylene oxide, followed by the reaction with 3-bromopropionic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ether formation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-pent-4-ynoxyethoxy)propanoic acid

InChI

InChI=1S/C10H16O4/c1-2-3-4-6-13-8-9-14-7-5-10(11)12/h1H,3-9H2,(H,11,12)

InChI Key

REGPRPLHLAASKH-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOCCOCCC(=O)O

Origin of Product

United States

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